3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione
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Overview
Description
3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione is a complex organic compound that features a brominated isoindole moiety fused with a pyrrolidine-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the bromination of an isoindole precursor, followed by the introduction of the pyrrolidine-2,5-dione moiety through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds into single bonds.
Substitution: The bromine atom in the isoindole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study biological pathways and to develop new biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The bromine atom in the isoindole ring can form halogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells.
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A derivative of thalidomide with a similar isoindole structure.
Pyrrolidine-2,5-dione derivatives: Compounds with similar pyrrolidine-2,5-dione moieties but different substituents on the isoindole ring.
Uniqueness
3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H9BrN2O3 |
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Molecular Weight |
309.11 g/mol |
IUPAC Name |
3-(4-bromo-3-oxo-1H-isoindol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H9BrN2O3/c13-7-3-1-2-6-5-15(12(18)10(6)7)8-4-9(16)14-11(8)17/h1-3,8H,4-5H2,(H,14,16,17) |
InChI Key |
WRRKIFHYJMISPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)N2CC3=C(C2=O)C(=CC=C3)Br |
Origin of Product |
United States |
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